N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
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Overview
Description
N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Antimicrobial Activity
N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide and its derivatives exhibit potential antimicrobial activity. For instance, synthesized pyrimidine-triazole derivatives, which are structurally similar, have demonstrated antimicrobial effects against bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Additionally, morpholine derivatives containing an azole nucleus, which share structural features with the compound , have shown antimicrobial and antiurease activities, particularly effective against certain bacterial and fungal species (Bektaş et al., 2012).
Synthesis and Characterization
The compound has been involved in various synthesis processes, leading to the creation of novel chemical structures. For example, it has been used in the microwave-assisted synthesis of dihydro-benzothiazolo-pyrimidinones, which are important for pharmaceutical research (Ustalar & Yılmaz, 2017). Its derivatives have also been synthesized and characterized, contributing to the development of new polyimides with potential applications in materials science (Myung, Ahn, & Yoon, 2004).
Applications in Chemistry
The compound and its derivatives have been utilized in a variety of chemical reactions, showcasing their versatility in the field of chemistry. For instance, they have been used in the synthesis of functionalized pyridine bis(imidazolines) through ring transformation processes, demonstrating their utility in creating complex molecular structures (Schulz & Christoffers, 2013).
Role in Cancer Research
Some derivatives of this compound have shown promise in cancer research. For example, mixed-ligand copper(II) complexes synthesized using derivatives of the compound have exhibited significant cytotoxic effects, indicating potential applications in the treatment of cancer (Abdolmaleki et al., 2016).
Properties
Molecular Formula |
C19H22Cl2N6O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
3,4-dichloro-N'-(2,6-dimorpholin-4-ylpyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C19H22Cl2N6O3/c20-14-2-1-13(11-15(14)21)18(28)25-24-16-12-17(26-3-7-29-8-4-26)23-19(22-16)27-5-9-30-10-6-27/h1-2,11-12H,3-10H2,(H,25,28)(H,22,23,24) |
InChI Key |
PKWGFGRQRBAQMM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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